N-(3-fluoropyridin-4-yl)-4-iodobenzamide
Beschreibung
Its structure features a 4-iodobenzamide core linked to a 3-fluoropyridin-4-yl group. This compound is part of a broader class of benzamides known for targeting melanin in melanoma or sigma (σ) receptors in breast cancer, enabling diagnostic imaging or targeted therapy .
Eigenschaften
IUPAC Name |
N-(3-fluoropyridin-4-yl)-4-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FIN2O/c13-10-7-15-6-5-11(10)16-12(17)8-1-3-9(14)4-2-8/h1-7H,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHYSFFWKLEZBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=NC=C2)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoropyridin-4-yl)-4-iodobenzamide typically involves the coupling of 3-fluoropyridine with 4-iodobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-fluoropyridin-4-yl)-4-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the benzamide ring can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodinated benzamide reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce various biaryl compounds.
Wissenschaftliche Forschungsanwendungen
N-(3-fluoropyridin-4-yl)-4-iodobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be utilized in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and processes.
Wirkmechanismus
The mechanism of action of N-(3-fluoropyridin-4-yl)-4-iodobenzamide involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions, while the iodinated benzamide can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Differences
Halogen and Substituent Position Variations
- N-(5-Chloropyridin-2-yl)-4-Iodobenzamide Structural Difference: Chlorine substituent at the 5-position of the pyridine ring vs. fluorine at the 3-position.
N-(3-Fluoropyridin-4-yl)-2-Iodobenzamide
Side Chain Modifications
N-(N-Benzylpiperidin-4-yl)-4-Iodobenzamide (4-IBP)
- N-(2-Diethylaminoethyl)-4-Iodobenzamide (BZA) Structural Difference: Diethylaminoethyl side chain instead of fluoropyridine. Clinical Performance: Phase II trial in melanoma showed 81% sensitivity and 100% specificity. High tumor-to-nontumor ratios (tumor/blood = 37 at 24 hours) due to melanin targeting .
Receptor Binding and Selectivity
Biodistribution and Pharmacokinetics
- 4-IBP : Rapid blood clearance in rats but slow hepatobiliary excretion. Blocking studies with haloperidol reduced uptake in brain (55%), kidney (63%), and lung (68%), confirming σ-receptor-mediated uptake .
- BZA: Sustained tumor retention (>24 hours) in murine melanoma models with low background uptake in brain, muscle, and liver .
Clinical and Preclinical Efficacy
- BZA: Phase II trial demonstrated 100% specificity in melanoma detection, supporting its use as a diagnostic agent .
- 4-IBP : Preclinical studies in breast cancer showed high tumor-to-muscle ratios, though clinical translation is pending .
- N-(4-Chloro-3-Trifluoromethylphenyl)-4-Iodobenzamide: No clinical data, but trifluoromethyl groups often enhance binding affinity and in vivo stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
